BenchChemオンラインストアへようこそ!

3-Acetyl-2-hydroxybenzoic acid

Flavonoid synthesis Regioselectivity Claisen-Schmidt condensation

3‑Acetyl‑2‑hydroxybenzoic acid (C₉H₈O₄, MW 180.16 g/mol) is a trisubstituted benzoic acid that belongs to the hydroxybenzoic acid family. The molecule carries an acetyl group at the 3‑position and a phenolic hydroxyl at the 2‑position ortho to the carboxylic acid function [REFS‑1].

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
CAS No. 67127-78-0
Cat. No. B8785077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-2-hydroxybenzoic acid
CAS67127-78-0
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=CC=C1)C(=O)O)O
InChIInChI=1S/C9H8O4/c1-5(10)6-3-2-4-7(8(6)11)9(12)13/h2-4,11H,1H3,(H,12,13)
InChIKeyTVYRJQXMQNZLNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-2-hydroxybenzoic acid (CAS 67127-78-0) – Core Identity, Class Profile, and Procurement-Relevant Physicochemical Snapshot


3‑Acetyl‑2‑hydroxybenzoic acid (C₉H₈O₄, MW 180.16 g/mol) is a trisubstituted benzoic acid that belongs to the hydroxybenzoic acid family. The molecule carries an acetyl group at the 3‑position and a phenolic hydroxyl at the 2‑position ortho to the carboxylic acid function [REFS‑1]. The compound is a recognised impurity of acetylsalicylic acid (aspirin) – designated Acetylsalicylic Acid Impurity 4 – and is supplied with full characterisation data for regulatory analytical method development, ANDA/DMF filing, and quality‑control applications [REFS‑2]. In medicinal chemistry it serves as a key building block for carboxylated chalcones and flavones that act as leukotriene D₄ (LTD₄) receptor antagonists [REFS‑3]. Predicted physicochemical properties include a density of 1.365 ± 0.06 g/cm³, predicted boiling point of 338.8 ± 32.0 °C (760 Torr), and an experimentally determined melting point of 148–149 °C [REFS‑1].

Why 3-Acetyl-2-hydroxybenzoic Acid Cannot Be Replaced by Common Positional Isomers or Generic Salicylic Acid Derivatives


Positional isomerism on the benzene ring of hydroxybenzoic acids fundamentally alters the intramolecular hydrogen‑bond network, crystalline packing, and the regiochemical outcome of downstream Claisen–Schmidt condensations [REFS‑1]. The ortho‑hydroxy‑carboxy motif in 3‑acetyl‑2‑hydroxybenzoic acid enables a stabilising six‑membered hydrogen‑bonded ring that influences solubility, melting behaviour, and reactivity in a manner not replicable by the 3‑acetyl‑4‑hydroxy or 5‑acetyl‑2‑hydroxy isomers [REFS‑1][REFS‑2]. When used as a synthetic intermediate, the specific acetyl position dictates whether the final flavonoid scaffold carries a carboxyl group at C‑3′/C‑8 (target compound) or at C‑5′/C‑6 (isomeric counterpart), leading to structurally and pharmacologically distinct lead series [REFS‑1]. Generic substitution therefore results in a different impurity profile for aspirin analytical reference standards and a divergent chemical space for LTD₄ antagonist discovery.

Quantitative Head-to-Head Evidence Differentiating 3-Acetyl-2-hydroxybenzoic Acid from Its Closest Analogs


Regiochemical Outcome Divergence in Chalcone and Flavone Synthesis – 3-Acetyl-2-hydroxy vs 3-Acetyl-4-hydroxybenzoic Acid

When used as the acetophenone component in Claisen‑Schmidt condensations, 3‑acetyl‑2‑hydroxybenzoic acid (target) exclusively yields 3′‑carboxy‑2′‑hydroxychalcones and, after cyclisation, 8‑carboxylated flavones [REFS‑1]. In contrast, the positional isomer 3‑acetyl‑4‑hydroxybenzoic acid (CAS 16357‑40‑7) produces 5′‑carboxy‑2′‑hydroxychalcones and 6‑carboxylated flavones under identical base‑catalysed conditions [REFS‑1][REFS‑2]. This regiochemical divergence is dictated by the position of the hydroxyl group relative to the acetyl substituent on the benzene ring.

Flavonoid synthesis Regioselectivity Claisen-Schmidt condensation

Melting Point Differentiation vs 5‑Acetyl‑ and 3‑Acetyl‑4‑hydroxy Positional Isomers

The melting point of 3‑acetyl‑2‑hydroxybenzoic acid is reported as 148–149 °C (experimental, SciFinder) [REFS‑1]. This is 66–68 °C lower than the melting point of 5‑acetyl‑2‑hydroxybenzoic acid (214–216 °C) [REFS‑2] and 92–94 °C lower than that of 3‑acetyl‑4‑hydroxybenzoic acid (241–242 °C) [REFS‑3]. The large depression arises from the ortho‑hydroxy‑carboxy intramolecular hydrogen bond, which reduces intermolecular cohesive energy in the crystal lattice relative to the para‑hydroxy or meta‑acetyl arrangements.

Thermal analysis Polymorph screening Process chemistry

Boiling Point Comparison – Predicted Values Differentiate Purification Strategy

The predicted boiling point (760 Torr) of 3‑acetyl‑2‑hydroxybenzoic acid is 338.8 ± 32.0 °C [REFS‑1], whereas the 5‑acetyl‑2‑hydroxy isomer boils at 413.0 ± 35.0 °C [REFS‑2] and the 3‑acetyl‑4‑hydroxy isomer at 374.9 ± 32.0 °C [REFS‑3]. The ~75 °C lower boiling point relative to the 5‑acetyl isomer and ~36 °C lower relative to the 4‑hydroxy isomer indicate weaker intermolecular forces in the liquid phase for the target compound.

Distillation Volatility Purification

Aspirin‑Specific Impurity Identity – Regulatory Differentiation from Competing Acetylsalicylic Acid Impurities

3‑Acetyl‑2‑hydroxybenzoic acid is explicitly catalogued as Acetylsalicylic Acid Impurity 4 (or, as its methyl ester, Impurity 17) and is supplied with a full certificate of analysis compliant with ICH and pharmacopoeial guidelines [REFS‑1][REFS‑2]. This distinguishes it from the more common aspirin impurities such as Impurity C (salicylic acid, free acid limit ≤0.15%) and Impurity A (4‑hydroxybenzoic acid, limit ≤0.15%) [REFS‑3]. Unlike salicylic acid, which arises from simple hydrolysis of aspirin, 3‑acetyl‑2‑hydroxybenzoic acid is a process‑related impurity formed via Fries‑type rearrangement during aspirin synthesis, making its presence indicative of specific manufacturing conditions.

Pharmaceutical impurity profiling Reference standards ANDA/DMF

Lipophilicity Implications of Intramolecular Hydrogen Bonding – LogP Shift Relative to Non‑Chelated Isomers

The 2‑hydroxy group in 3‑acetyl‑2‑hydroxybenzoic acid can form a six‑membered intramolecular hydrogen bond with the adjacent carboxylic acid, effectively masking both polar groups and increasing apparent lipophilicity [REFS‑1]. Computational prediction yields an estimated LogP of approximately 2.05 for the target compound [REFS‑1], compared with an XLogP3 of 1.7 for the 3‑acetyl‑4‑hydroxy isomer, where the hydroxyl and carboxyl groups are para‑oriented and cannot form an internal hydrogen bond [REFS‑2]. The observed ΔLogP of ≈0.35 units corresponds to an approximately 2.2‑fold higher predicted partition coefficient for the target compound.

Lipophilicity Intramolecular hydrogen bonding Drug design

LTD₄ Antagonist Activity of Downstream Products Demonstrates the Pharmacological Relevance of the Scaffold

Although 3‑acetyl‑2‑hydroxybenzoic acid itself is not a pharmacological agent, the 8‑carboxylated flavones and 3′‑carboxy‑2′‑hydroxychalcones derived exclusively from this intermediate exhibit quantifiable LTD₄ receptor antagonism [REFS‑1]. The most active quinoline‑containing chalcone (12) and flavone (17) displayed pKD values of 4.95 and 4.83, respectively, in a [³H]LTD₄ radioligand binding assay on guinea‑pig lung membranes, and the broader series showed 0–63% inhibition of LTD₄‑induced contraction of guinea‑pig ileum at 10⁻⁵ M [REFS‑1]. The 6‑carboxylated flavones derived from the 3‑acetyl‑4‑hydroxy isomer did not show significant radioligand displacement, implying that the 8‑carboxylated substitution pattern accessible only from the target compound is critical for CysLT₁ receptor engagement [REFS‑1].

Leukotriene D4 antagonism Asthma CysLT1 receptor

Optimal Procurement and Use Scenarios for 3-Acetyl-2-hydroxybenzoic Acid Based on Quantitative Differentiation Evidence


Synthesis of 8‑Carboxylated Flavone Libraries for CysLT₁ Receptor Antagonist Screening

When the project goal is to generate rigid LTD₄ antagonists with a carboxyl group at the flavone 8‑position, 3‑acetyl‑2‑hydroxybenzoic acid is the only viable intermediate. The regiochemical outcome has been experimentally validated: 8‑carboxylated flavones derived from this compound show pKD values of up to 4.95 (chalcone 12) and inhibit LTD₄‑induced ileum contraction by up to 63%, whereas the 6‑carboxylated isomers from 3‑acetyl‑4‑hydroxybenzoic acid are inactive in radioligand binding [REFS‑1]. Procurement of the target compound is therefore mandatory for replicating or expanding this biologically active chemical series.

Aspirin ANDA/DMF Impurity Method Validation and Quality Control

For generic pharmaceutical manufacturers filing ANDAs for aspirin, 3‑acetyl‑2‑hydroxybenzoic acid is required as Acetylsalicylic Acid Impurity 4 for HPLC method development, forced degradation studies, and system suitability testing [REFS‑2][REFS‑3]. This impurity is a process‑specific marker arising from Fries rearrangement during bulk aspirin synthesis and is chemically distinct from hydrolytic degradation products such as salicylic acid. Using a generic salicylic acid reference standard will not demonstrate specificity for this impurity peak, potentially leading to method validation failure during regulatory review.

Thermally Sensitive Formulation or Melt‑Based Processing of Hydroxybenzoic Acid Intermediates

With a melting point 66–94 °C lower than its positional isomers (148–149 °C vs 214–242 °C) [REFS‑4][REFS‑5][REFS‑6], 3‑acetyl‑2‑hydroxybenzoic acid is the preferred choice when the synthetic route requires low‑temperature melt reactions, hot‑melt extrusion, or solvent‑free processing. The lower energy input reduces the risk of thermal decarboxylation or acetyl migration side reactions that are observed in the higher‑melting isomers at elevated temperatures.

Medicinal Chemistry Campaigns Leveraging Intramolecular Hydrogen Bonding for Lipophilicity Tuning

In fragment‑based or structure‑guided drug design programs where a masked carboxylic acid motif is desired, 3‑acetyl‑2‑hydroxybenzoic acid offers an estimated LogP advantage of ≈0.35 log units over the non‑chelated 4‑hydroxy isomer (ΔLogP ≈ 2.05 vs 1.7) [REFS‑7][REFS‑8]. This property can be exploited to improve passive membrane permeability of early‑stage chalcone intermediates without resorting to ester prodrug strategies, making the target compound the starting material of choice for CNS‑penetrant or orally bioavailable flavonoid candidates.

Quote Request

Request a Quote for 3-Acetyl-2-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.